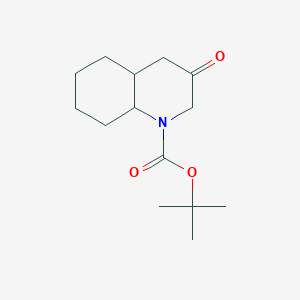

![molecular formula C13H21NO3 B2490045 叔丁基 N-(2-甲酰螺[3.3]庚烷-2-基)氨基甲酸酯 CAS No. 2170528-51-3](/img/structure/B2490045.png)

叔丁基 N-(2-甲酰螺[3.3]庚烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carbamates, such as tert-butyl derivatives, often involves multistep processes including esterification, protection steps (Boc, TBS), reduction, and specific reactions like the Corey-Fuchs reaction. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine in an overall yield of 30% through seven steps illustrates the complexity and efficiency of synthesizing tert-butyl carbamate derivatives (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (O=C=O-NH2) attached to tert-butyl groups. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the conformation and arrangement of atoms within the molecule. For instance, studies have focused on the non-planar conformation of the carbazole moiety and the dihedral angle between different moieties to understand the molecular geometry and its implications on reactivity and properties (Kant et al., 2015).

Chemical Reactions and Properties

Carbamate derivatives engage in a variety of chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions, which are crucial for further modifications or for achieving specific structural motifs. For example, the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates their behavior as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their versatility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of carbamates, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis. Studies often employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal stability and physical state transitions of carbamate derivatives (Kant et al., 2015).

科学研究应用

天然产物衍生物的合成:

- 叔丁基氨基甲酸酯已被用于合成天然产物衍生物。例如,叔丁基(1-羟基丙炔基)氨基甲酸酯是合成jaspin B的中间体,jaspin B是一种对人类癌细胞系具有细胞毒活性的天然产物(Tang et al., 2014)。

结构研究和晶体学:

- 像叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯这样的氨基甲酸酯衍生物已被研究其晶体结构,揭示了氢键和卤素键等相互作用(Baillargeon et al., 2017)。

功能性有机化合物的合成:

- 叔丁基氨基甲酸酯已被用于合成各种功能性有机化合物。例如,叔丁基苯磺酰烷基-N-羟基氨基甲酸酯在有机合成中作为构建块,展示了它们在创造多样化化学结构方面的多功能性(Guinchard et al., 2005)。

化学转化和合成:

- 在另一项研究中,叔丁基3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯的合成展示了叔丁基氨基甲酸酯在化学转化中的实用性,如Diels-Alder反应,这对于创造复杂的有机化合物至关重要(Padwa等,2003)。

合成复杂分子的中间体:

- 此外,叔丁基氨基甲酸酯已被确定为合成核苷酸的碳环类似物的对映选择性合成中的重要中间体,突显了它们在合成生物学上重要分子中的作用(Ober等,2004)。

在有机化学中的应用:

- 叔丁基氨基甲酸酯在有机化学中的多功能性在诸如制备叔丁基((S)-1-((R)-环氧丙烯-2-基)-2-苯乙基)氨基甲酸酯等研究中得到进一步强调,展示了它们在创造各种有机化合物中的实用性(Li等,2015)。

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

属性

IUPAC Name |

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFLEQYTPMXBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)